RGFP966

概要

説明

RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has been shown to have significant neuroprotective effects and is used in various scientific research applications, particularly in the study of neurological diseases and disorders.

作用機序

RGFP966は、HDAC3を選択的に阻害することでその効果を発揮します。この阻害により、ヒストンタンパク質のアセチル化が増加し、クロマチンの構造がより緩和され、遺伝子の転写が促進されます。this compoundの主要な分子標的は、さまざまな細胞プロセスに関与するヒストンタンパク質と非ヒストンタンパク質です。 This compoundの影響を受ける経路には、酸化ストレス応答に関与する核内因子赤血球系2関連因子2(Nrf2)経路と、炎症に関与する核内因子κ軽鎖エンハンサー活性化B細胞(NF-κB)経路が含まれます .

生化学分析

Biochemical Properties

RGFP966 interacts with HDAC3, a member of the HDAC family that plays a crucial role in DNA transcriptional regulation . This compound selectively inhibits HDAC3, with no inhibitory effect on other HDACs at concentrations up to 15 μM . This selective inhibition of HDAC3 by this compound has significant implications for its role in biochemical reactions.

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It suppresses HDAC3 expression, promotes nuclear translocation of nuclear factor erythroid2-related factor 2 (Nrf2), activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HDAC3 and inhibiting its activity . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and alterations in the acetylation state of histones and non-histones . This compound also promotes the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In both in vitro and in vivo experiments, the effects of this compound have been observed over time . This compound has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with traumatic brain injury (TBI) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dose of 10 mg/kg, this compound resulted in maximum brain exposure between 30 min and 1 h . It has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with TBI .

Metabolic Pathways

This compound is involved in the Nrf2 pathway, a key regulator of the cellular antioxidant response . By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant enzymes .

Transport and Distribution

This compound is able to cross the blood-brain barrier (BBB), indicating its ability to be transported and distributed within cells and tissues

Subcellular Localization

Given that this compound inhibits HDAC3, which is known to be located in the nucleus , it can be inferred that this compound may also localize to the nucleus to exert its inhibitory effects

準備方法

合成経路と反応条件: RGFP966の合成には、コアピラゾール構造の調製から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。

ピラゾール環の形成: これは通常、ヒドラジンとβ-ケトエステルの反応によって達成されます。

シンナミル基の導入: これは、ピラゾールを塩基性条件下でシンナミルブロミドと反応させることにより行われます。

最終生成物の形成: 最終段階では、中間体を2-アミノ-4-フルオロベンゾイルクロリドと反応させてthis compoundを形成します。

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般的に、ラボでの調製と同じ手順に従いますが、より大規模に行われます。これには、高い収率と純度を確保するための反応条件の最適化と、再結晶やクロマトグラフィーなどの精製技術の実装が含まれます。

化学反応の分析

反応の種類: RGFP966は、アミドやフルオロフェニル基などの反応性官能基の存在により、主に置換反応を起こします。

一般的な試薬と条件:

置換反応: これらの反応には通常、アミンやチオールなどの求核剤が塩基性条件下で使用されます。

酸化反応と還元反応: this compoundではあまり報告されていませんが、これらの反応には、過マンガン酸カリウムなどの標準的な酸化剤または水素化ホウ素ナトリウムなどの還元剤が含まれます。

形成される主な生成物: this compoundを含む反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応により、対応するアミド誘導体が生成されます。

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があり、以下が含まれます。

神経学的研究: this compoundは、アルツハイマー病、ハンチントン病、外傷性脳損傷などの神経疾患におけるHDAC3の役割を研究するために使用されます。

癌研究: this compoundは、癌細胞の増殖と生存におけるHDAC3の役割を調べるために使用されます。

エピジェネティクス: This compoundは、エピジェネティックな調節、特にヒストンアセチル化が遺伝子発現にどのように影響するかを理解するための貴重なツールです.

科学的研究の応用

RGFP966 has a wide range of applications in scientific research, including:

類似化合物との比較

RGFP966は、他のヒストン脱アセチル化酵素阻害剤と比較して、HDAC3に対する高い選択性で独特です。類似の化合物には以下が含まれます。

ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される汎HDAC阻害剤です。

ロミデプシン: 末梢T細胞リンパ腫の治療に使用されるもう1つの汎HDAC阻害剤です。

エンチノスタット: 癌研究で使用される、HDAC1とHDAC3の選択的阻害剤です。

これらの化合物と比較して、this compoundはHDAC3に対してより高い特異性を示し、さまざまな生物学的プロセスにおけるHDAC3の特定の役割を研究するための貴重なツールとなっています .

特性

IUPAC Name |

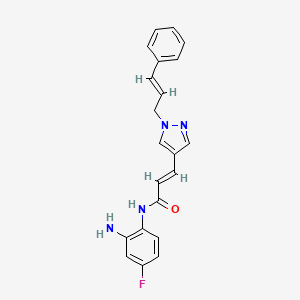

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。